N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(20,12-16-7-4-10-23-16)13-19-24(21,22)17-9-8-14-5-2-3-6-15(14)11-17/h4,7-11,19-20H,2-3,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGKDQAJRNLGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of 349.4 g/mol, this compound has garnered interest in medicinal chemistry due to its unique functional groups, including a furan ring and sulfonamide moiety.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₄S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1798483-75-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking with aromatic residues in proteins, while the sulfonamide group can mimic the structure of p-amino benzoic acid (PABA), potentially inhibiting bacterial folate synthesis.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structural similarity to established sulfa drugs suggests it may also inhibit the growth of bacteria by interfering with folate synthesis.
Case Study:
A study conducted on various sulfonamide derivatives showed that compounds with similar structures to this compound displayed moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, which may be linked to their ability to inhibit cyclooxygenase (COX) enzymes. The presence of the furan ring could enhance this property through additional interactions with COX enzymes.
Research Findings:
In vitro studies have demonstrated that compounds with furan moieties can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Toxicological Profile
While the compound shows promise in terms of biological activity, understanding its toxicity is crucial for further development. Preliminary toxicity assessments indicate that similar sulfonamide compounds can exhibit cytotoxic effects at high concentrations.
Toxicity Assessment Table
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | TBD | Further studies required |
| Sulfamethoxazole | 10 | Established sulfonamide antibiotic |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with structurally related compounds from the evidence:
Key Observations:
Substituent Effects :
- The target compound ’s 2-hydroxy-2-methylpropyl group distinguishes it from BG15140 , which lacks the methyl group. This difference could improve metabolic stability by reducing oxidative degradation .
- Compared to BG15139 , the absence of a thiophene or fluorine substituent in the target compound may reduce lipophilicity and alter target selectivity.
Biological Relevance: ’s compound includes an imidazo-thiazol group, which is associated with kinase inhibition in other studies. The target compound’s furan moiety may instead favor interactions with carbohydrate-binding proteins . Platinum Complex I exemplifies how sulfonamide derivatives can be integrated into metal complexes for enhanced therapeutic effects, though the target compound’s non-metallic structure likely prioritizes oral bioavailability .
Physicochemical Properties :
- The hydroxy group in both the target compound and BG15140 increases water solubility compared to fully alkylated analogues.
- The tetrahydronaphthalene core common to all sulfonamide derivatives provides a rigid aromatic scaffold for target binding.
Research Findings and Inferences
While explicit data on the target compound’s activity are unavailable in the provided evidence, structural comparisons suggest:
- Enzyme Inhibition Potential: The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibitors. The furan and hydroxyalkyl groups may fine-tune selectivity .
- Metabolic Stability : The methyl group in the target compound could mitigate rapid hepatic clearance compared to BG15140 .
- Synthtic Accessibility : The absence of complex heterocycles (e.g., imidazo-thiazol in ) may simplify synthesis and scale-up .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound to achieve high purity and yield?
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Temperature and solvent selection : Use polar aprotic solvents (e.g., DMF or THF) at 60–80°C to balance reactivity and stability of intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to remove impurities .
- Monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., sulfonamide coupling agents) to minimize side products .
Basic: How can structural characterization be rigorously validated for this sulfonamide derivative?
Combine multiple analytical techniques:
- NMR spectroscopy : Assign peaks for the furan (δ 6.2–7.4 ppm), sulfonamide (δ 3.1–3.5 ppm), and tetrahydronaphthalene protons (δ 1.5–2.8 ppm). Compare with reference spectra of structurally related compounds .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy. Use ESI(+) mode for sulfonamide ionization .
- X-ray crystallography : If crystals are obtainable, resolve the 3D structure to validate stereochemistry at the hydroxypropyl group .
Basic: What in vitro assays are suitable for initial screening of bioactivity?
Prioritize assays aligned with sulfonamide pharmacology:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO2 hydration assays at pH 7.4 .
- Cellular cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, with IC50 calculations after 48-hour exposure .
- Binding affinity : Perform SPR or fluorescence polarization to measure interactions with target proteins (e.g., bacterial dihydropteroate synthase) .
Advanced: How can contradictions in bioassay results (e.g., variable IC50 values) be systematically addressed?
Resolve discrepancies through:
- Batch consistency checks : Re-analyze compound purity via LC-MS to rule out degradation or impurities >95% .
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell cultures) and incubation time .
- Orthogonal assays : Validate findings using alternative methods (e.g., compare enzymatic inhibition with cellular uptake studies) .
Advanced: What computational strategies predict the compound’s pharmacokinetics and target binding?
Leverage in silico tools for:
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- Molecular docking : Simulate binding to hCA-II (PDB: 3KS3) with AutoDock Vina, focusing on sulfonamide-Zn²⁺ interactions and furan ring orientation .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .
Advanced: What mechanistic studies elucidate the compound’s interaction with enzymatic targets?
Adopt a multi-modal approach:
- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots at varying substrate concentrations .
- Mutagenesis : Engineer target proteins (e.g., hCA-II His94Ala) to probe critical binding residues .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural modifications with affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
